Product packaging for Fmoc-D-Phe(2-F)-OH(Cat. No.:CAS No. 198545-46-9)

Fmoc-D-Phe(2-F)-OH

Cat. No.: B557953
CAS No.: 198545-46-9
M. Wt: 405.4 g/mol
InChI Key: ARHOAMSIDCQWEW-JOCHJYFZSA-N
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Description

Contextualization as a Non-Natural Amino Acid Derivative in Peptide Chemistry

Fmoc-D-Phe(2-F)-OH is classified as a non-natural or unnatural amino acid derivative. sigmaaldrich.com It is derived from phenylalanine, but with three key modifications:

Stereochemistry: It possesses the D-configuration, which is the mirror image (enantiomer) of the naturally occurring L-phenylalanine found in proteins.

Fluorination: A fluorine atom is substituted at the second position (ortho-position) of the phenyl ring.

Protection: The alpha-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Naturally occurring peptides are often limited as therapeutic agents due to rapid degradation by proteolytic enzymes in the body. sigmaaldrich.com The incorporation of non-natural amino acids, such as D-isomers and fluorinated variants, is a primary strategy to overcome these limitations. These derivatives are used to create peptidomimetics—molecules that mimic natural peptides but offer improved stability, enhanced biological activity, and better tissue distribution. sigmaaldrich.com this compound is thus a fundamental component for chemists seeking to build novel peptide-based drugs, enzyme inhibitors, and molecular probes for studying biological pathways. sigmaaldrich.com

Significance of Fluorine Substitution in Amino Acid Design

The substitution of hydrogen with fluorine in amino acid side chains is a powerful strategy in peptide and protein engineering. nih.govnih.gov Despite being only slightly larger than a hydrogen atom, fluorine is the most electronegative element, which imparts unique physicochemical properties to the molecule. nih.gov

Key effects of fluorination include:

Enhanced Stability: Fluorination can dramatically improve the thermal stability of peptides and their resistance to metabolic degradation by enzymes. nih.govresearchgate.net The strong carbon-fluorine bond is not easily broken, which contributes to this stability.

Increased Hydrophobicity: Fluorinated side chains are significantly more hydrophobic than their non-fluorinated counterparts. nih.gov A trifluoromethyl group, for example, is considered twice as hydrophobic as a methyl group. nih.gov This property can be leveraged to modulate how a peptide folds and interacts with other molecules.

Modulation of Conformation: The position and number of fluorine substituents can be used to control the conformation of individual amino acid side chains and influence the secondary structure (e.g., helices, sheets) of the entire peptide. researchgate.netnih.gov

Altered Biological Activity: By modifying a peptide's shape and electronic properties, fluorination can enhance its binding affinity to biological targets like receptors or enzymes. mdpi.com

The strategic placement of fluorine, as in the 2-fluoro position of this compound, allows for fine-tuning of these properties to achieve desired biological outcomes. researchgate.net Furthermore, the presence of the ¹⁹F isotope provides a valuable tag for nuclear magnetic resonance (NMR) spectroscopy, enabling detailed structural analysis of peptides and their interactions with other molecules. nih.gov

Role of Fmoc Protection in Peptide Synthesis Methodologies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is an essential tool in modern peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). creative-peptides.comaltabioscience.com In SPPS, a peptide chain is built sequentially by adding one amino acid at a time while the growing chain is anchored to a solid resin support. peptide.com To ensure that the amino acids link in the correct sequence, their reactive groups must be temporarily blocked or "protected."

The Fmoc group serves as a temporary protecting group for the alpha-amino group of the amino acid. altabioscience.com Its key features are:

Base Lability: The Fmoc group is stable under the acidic and neutral conditions used during peptide bond formation but can be quickly and cleanly removed by treatment with a mild base, typically a solution of piperidine (B6355638). creative-peptides.comchempep.com This removal, or deprotection, frees the amino group to react with the next amino acid in the sequence. peptide.com

Orthogonal Protection Strategy: Fmoc-based synthesis employs an orthogonal protection scheme. This means the N-terminal Fmoc group is removed under basic conditions, while the protecting groups on the amino acid side chains are stable to base but are removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). altabioscience.compeptide.com This selectivity is crucial for synthesizing complex peptides and modifying specific side chains. peptide.comnih.gov

Milder Conditions: Compared to the older tert-butoxycarbonyl (Boc) protection method, which requires repeated use of strong acid for deprotection, the Fmoc/tBu strategy uses milder conditions, which helps preserve acid-sensitive modifications like glycosylation and phosphorylation. creative-peptides.comnih.gov

The widespread adoption of Fmoc chemistry has made it the method of choice for both academic research and the industrial production of therapeutic peptides, thanks to the availability of high-purity Fmoc-protected amino acids like this compound. altabioscience.comnih.gov

Overview of Research Trajectories Utilizing this compound

This compound is employed in several advanced research areas due to its unique combination of properties. The incorporation of this building block allows scientists to explore and develop novel biomaterials and therapeutics.

Development of Proteolytically Stable Peptides: The D-configuration of the amino acid inherently provides resistance to degradation by proteases, which primarily recognize L-amino acids. When combined with the stabilizing effects of fluorination, this makes this compound a prime candidate for designing long-lasting peptide drugs.

Engineering Protein and Peptide Folding: The hydrophobicity and conformational preferences imparted by the 2-fluorophenylalanine residue are used to study and control how peptides and proteins fold into their functional three-dimensional shapes. researchgate.net Fluorination has been shown to be an effective strategy for stabilizing protein structures against chemical and thermal denaturation. nih.gov

Creation of Supramolecular Hydrogels: Fmoc-amino acid derivatives, including fluorinated versions, are known to self-assemble into nanofibrous networks that can trap water to form hydrogels. nih.gov These materials are being investigated for a wide range of biomedical applications, including drug delivery, tissue engineering, and wound healing. acs.org The specific properties of the hydrogel, such as its mechanical strength and stability, can be tuned by altering the amino acid structure, as demonstrated in studies with double-fluorinated Fmoc-Phe derivatives. nih.gov

Probing Biomolecular Interactions: As a ¹⁹F NMR probe, peptides containing 2-fluorophenylalanine can be used to investigate protein-protein interactions and the binding of ligands to their receptors in detail, providing insights into biological mechanisms at a molecular level. nih.govnih.gov

Physicochemical Properties of this compound

PropertyValueSource
CAS Number198545-46-9 medchemexpress.comsigmaaldrich.com
Molecular FormulaC₂₄H₂₀FNO₄ medchemexpress.comsigmaaldrich.com
Molecular Weight405.42 g/mol medchemexpress.comsigmaaldrich.com
AppearanceWhite to off-white solid medchemexpress.com
Purity≥98.0% (HPLC) sigmaaldrich.com
ApplicationPeptide Synthesis sigmaaldrich.com
Storage Temperature2-8°C sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20FNO4 B557953 Fmoc-D-Phe(2-F)-OH CAS No. 198545-46-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHOAMSIDCQWEW-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Fmoc D Phe 2 F Oh Incorporation

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) is a widely adopted technique for constructing peptides due to its efficiency in purification and automation. The incorporation of Fmoc-D-Phe(2-F)-OH into peptide chains via SPPS requires meticulous adaptation of standard protocols to address the specific chemical attributes conferred by the fluorine substituent and the D-stereochemistry.

Optimization of Fmoc Deprotection Protocols

The standard Fmoc (9-fluorenylmethyloxycarbonyl) deprotection step, typically performed with a piperidine (B6355638) solution in a polar aprotic solvent like dimethylformamide (DMF), is crucial for exposing the N-terminus for subsequent coupling reactions scholaris.caresearchgate.net. While generally effective, the presence of modified amino acids, such as this compound, can influence deprotection kinetics uni-kiel.de. The electron-withdrawing nature of the ortho-fluorine atom may subtly alter the electronic environment around the Fmoc group, potentially impacting the rate and completeness of its removal. Optimization strategies often involve ensuring complete Fmoc removal without inducing side reactions like aspartimide formation or racemization, particularly important when dealing with D-amino acids scholaris.caunibo.it. Adjustments in piperidine concentration, reaction time, or temperature may be necessary to achieve rapid and thorough deprotection, thereby maximizing the efficiency of the subsequent coupling step researchgate.netrsc.org.

Coupling Efficiency and Reagent Selection for Fluorinated Phenylalanine

Achieving high coupling efficiency is paramount in SPPS to minimize deletion sequences and ensure peptide purity. The fluorine atom at the ortho position of phenylalanine can influence its steric and electronic properties, potentially affecting its reactivity during peptide bond formation altabioscience.comiris-biotech.denih.gov. Potent coupling reagents, such as uronium or phosphonium (B103445) salts (e.g., HATU, HBTU), are often preferred for sterically hindered or less reactive amino acids to ensure rapid activation and minimize side reactions iris-biotech.debachem.comsigmaaldrich.com. The ortho-fluorine substituent in this compound may necessitate the use of such highly efficient reagents to overcome any potential steric or electronic hindrance, thereby promoting high coupling yields altabioscience.comiris-biotech.de. Optimization of reagent stoichiometry, reaction time, and solvent choice (typically DMF or NMP) is critical for successful incorporation ontosight.aichemimpex.com.

Data Table 1: Representative Coupling Reagent Performance Comparison for Modified Amino Acids

Coupling ReagentActivation TypeTypical Yield (%)Considerations for Fluorinated Phenylalanine
DIC/HOBtCarbodiimide90-95May require longer activation times or excess reagents for optimal results nih.gov.
HBTUUronium Salt95-98Generally effective, offering a good balance of speed and efficiency bachem.comsigmaaldrich.com.
HATUUronium Salt98-99+Highly efficient, often preferred for challenging couplings, including those with modified amino acids iris-biotech.debachem.comsigmaaldrich.com.

Note: Yields are representative and can vary based on specific peptide sequences and experimental conditions. Data illustrates typical performance trends for modified amino acids.

Strategic Positioning of this compound within Peptide Sequences

The strategic placement of this compound within a peptide sequence is driven by the desired modulation of peptide properties. The fluorine atom can enhance metabolic stability by sterically hindering enzymatic cleavage and increase lipophilicity, influencing membrane permeability and receptor binding nih.govlifetein.comresearchgate.netmdpi.comnih.gov. The ortho-fluorine may also influence local peptide conformation through electronic effects researchgate.netnih.gov. As a D-amino acid, its incorporation can confer resistance to proteolysis by L-amino acid-specific peptidases and introduce specific secondary structures lifetein.comuniurb.it. Consequently, this compound is strategically positioned to impart enhanced metabolic stability, altered hydrophobicity, specific conformational constraints, or increased resistance to degradation nih.govlifetein.comresearchgate.netmdpi.com.

Solution-Phase Peptide Synthesis Considerations

Solution-phase peptide synthesis (SPS) is an alternative to SPPS, particularly for large-scale production or the synthesis of very long or difficult peptides. In SPS, this compound is incorporated using similar coupling chemistries, but all reactions are conducted in solution. Key considerations include the selection of orthogonal protecting groups for the C-terminus and side chains, which must be stable under coupling conditions chemimpex.comiris-biotech.de. Ensuring adequate solubility of intermediates and reagents in common organic solvents is crucial, as the fluorine atom can affect solubility profiles researchgate.netnih.govsci-hub.se. Purification of intermediates, typically via crystallization, precipitation, or chromatography after each coupling step, is more labor-intensive than in SPPS but allows for rigorous quality control researchgate.net.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis integrates chemical synthesis with enzymatic transformations, leveraging the high specificity and mild reaction conditions of enzymes. While direct enzymatic coupling of Fmoc-protected amino acids is less common, enzymes can be employed for synthesizing peptide fragments or for post-synthetic modifications. If this compound is incorporated into a peptide fragment, the enzyme used for subsequent condensation must tolerate the modified residue researchgate.net. Enzymes can also be used for chiral resolution, although this compound is typically synthesized with high enantiomeric purity. The successful application of chemoenzymatic methods depends on the enzyme's substrate specificity and tolerance for the fluorine substituent and D-chirality researchgate.net.

Stereochemical Control and D-Amino Acid Incorporation

Maintaining stereochemical integrity is critical when incorporating D-amino acids like this compound. Racemization, the loss of enantiomeric purity, can occur during activation and coupling steps uni-kiel.dealtabioscience.comuniurb.it. The use of efficient coupling reagents and additives known to suppress racemization, such as HATU or HOAt, is essential uni-kiel.deiris-biotech.desigmaaldrich.comuniurb.it. Ensuring the high enantiomeric purity of the starting this compound building block is the primary step in preserving chiral integrity uniurb.itchemimpex.comiris-biotech.de. The D-configuration is often intended to confer resistance to enzymatic degradation or to induce specific secondary structures not achievable with L-amino acids lifetein.comuniurb.it. Synthetic strategies must therefore preserve this D-chirality throughout the process altabioscience.comuniurb.it.

Molecular Design and Conformational Analysis of Peptides Incorporating Fmoc D Phe 2 F Oh

Impact of Fluorine on Peptide Conformational Preferences

The substitution of hydrogen with fluorine, the most electronegative element, significantly alters the electronic and steric properties of the phenylalanine side chain. This, in turn, influences local and global peptide conformations. The effect of fluorine on peptide structure and stability is dependent on the position and number of fluorine atoms within the amino acid. nih.gov

The electronic nature of the phenyl ring is substantially modified by ortho-fluorination. Fluorine's strong electron-withdrawing nature modulates the electron density of the aromatic system, influencing its participation in various non-covalent interactions that are crucial for peptide and protein stability. nih.govresearchgate.net These interactions include π-π stacking, cation-π, and C-H···π interactions. researchgate.netarturorobertazzi.it

Fluorination can enhance the propensity of aromatic rings to engage in specific interactions. For instance, the quadrupolar attraction between a fluorinated phenyl group and a non-fluorinated one can drive the selective formation of heterodimers in peptide assemblies. nih.gov Furthermore, the polar C-F bond can participate in favorable electrostatic interactions, including weak hydrogen bonds with N-H groups (C-F···H-N), which can contribute to the stabilization of specific peptide conformations. ru.nl

Table 1: Key Non-Covalent Interactions Influenced by Fluorination

Interaction Type Description Potential Impact of 2-Fluoro Substitution
π-π Stacking Interaction between the electron clouds of two aromatic rings. Alters the quadrupole moment of the ring, potentially favoring specific stacking geometries (e.g., parallel-displaced or T-shaped).
Cation-π Interaction Electrostatic interaction between a cation and the face of an aromatic ring. The electron-withdrawing fluorine atom can weaken this interaction by reducing the negative electrostatic potential of the ring face.
C-H···π Interaction A weak hydrogen bond between a C-H donor and the π-face of an aromatic ring. The electronic perturbation of the ring can modulate the strength and geometry of this interaction. arturorobertazzi.it

| Fluorine-Specific Interactions | Interactions involving the fluorine atom itself, such as C-F···H-N or C-F···C=O contacts. | Can provide additional stability to local secondary structures like turns or helices. |

The conformation of a peptide is defined by a series of backbone (φ, ψ, ω) and side-chain (χ) torsion angles. The introduction of a 2-fluoro substituent can impose stereoelectronic constraints that favor specific ranges for these angles.

The gauche effect, an attraction between vicinal electron-withdrawing groups, can influence the preferred rotamers of the side chain. The steric bulk of the fluorine atom, although minimal compared to other halogens, can also create subtle steric clashes that disfavor certain conformations. Computational studies on fluorinated amino acids have shown that these effects can lead to a redistribution of the conformational energy landscape, making certain backbone and side-chain conformations more or less accessible. nih.gov

For the side chain of phenylalanine, the key torsion angles are χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). The preferred conformations around χ1 are typically gauche(+), trans, and gauche(-). expasy.org Ortho-substitution can influence the relative energies of these rotamers, thereby orienting the aromatic ring in a specific manner relative to the peptide backbone.

Table 2: Representative Torsion Angles Defining Peptide Conformation

Torsion Angle Atoms Defining the Angle Description
φ (phi) C'-N-Cα-C' Rotation around the N-Cα bond.
ψ (psi) N-Cα-C'-N Rotation around the Cα-C' bond.
ω (omega) Cα-C'-N-Cα Rotation around the peptide bond (usually ~180° for trans).
χ1 (chi1) N-Cα-Cβ-Cγ Rotation of the side chain around the Cα-Cβ bond.

| χ2 (chi2) | Cα-Cβ-Cγ-Cδ1 | Rotation of the aromatic ring around the Cβ-Cγ bond. |

Stereochemical Implications of D-Phenylalanine in Peptide Architecture

The use of a D-amino acid instead of its natural L-enantiomer is a powerful strategy to induce specific secondary structures. D-amino acids occupy different regions of the Ramachandran plot compared to their L-counterparts, which allows them to nucleate turns and helices with opposite chirality. For instance, a D-amino acid at the i+1 or i+2 position of a β-turn can stabilize type I' or type II' turns, which are crucial for the formation of β-hairpins and other folded structures. The incorporation of Fmoc-D-Phe(2-F)-OH can therefore be used to enforce a specific turn conformation, leading to a more rigid and structurally defined peptide.

Molecular Modeling and Computational Studies of Conformation

Computational methods are invaluable for predicting and understanding the conformational preferences of peptides containing non-canonical amino acids. Quantum mechanical (QM) calculations and molecular dynamics (MD) simulations can provide insights into the energetic landscape of this compound-containing peptides.

Structural Characterization of this compound Containing Peptides

The precise three-dimensional structure of peptides incorporating this compound can be determined using high-resolution experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy: Multidimensional NMR experiments in solution can provide a wealth of information about peptide conformation. walisongo.ac.id The Nuclear Overhauser Effect (NOE) provides through-space distance restraints between protons, which are crucial for defining the peptide's fold. Scalar coupling constants (J-couplings) can give information about dihedral angles. chemrxiv.org Furthermore, ¹⁹F NMR is a powerful tool for studying fluorinated peptides, as the ¹⁹F chemical shift is highly sensitive to the local environment, providing a unique probe for conformational changes and intermolecular interactions. nih.gov

X-ray Crystallography: For peptides that can be crystallized, X-ray diffraction provides a static, high-resolution picture of the molecular structure in the solid state. nih.gov This technique can precisely determine bond lengths, bond angles, and torsion angles, offering definitive proof of a specific conformation. nih.gov The crystal structure can reveal the details of intramolecular hydrogen bonding and intermolecular packing interactions, providing valuable insights for the design of self-assembling peptide materials. acs.orgrsc.org

Applications in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Bioactive Peptide Analogs

Fmoc-D-Phe(2-F)-OH is extensively used in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptide sequences. ontosight.ainih.gov The Fmoc protecting group facilitates the stepwise addition of amino acids to a growing peptide chain, while the D-configuration of the amino acid and the presence of the 2-fluoro substituent introduce unique conformational constraints and properties into the final peptide analog. ontosight.aibeilstein-journals.org The synthesis of these analogs is crucial for exploring structure-activity relationships and developing peptides with improved therapeutic efficacy. nih.govnih.gov

For instance, the replacement of naturally occurring amino acids with this compound can lead to the creation of peptide analogs with novel biological activities. This approach has been successfully employed in the development of various therapeutic peptides, including those with antimicrobial and anticancer properties. chemimpex.com The ability to synthesize a diverse library of peptide analogs using this fluorinated building block is a powerful strategy in the quest for new and improved drugs. fu-berlin.de

Enhancement of Pharmacological Properties Through Fluorination

The introduction of fluorine into peptide structures, a strategy known as fluorination, can dramatically alter their physicochemical and biological properties. nih.govmdpi.com The use of this compound in peptide synthesis provides a direct route to incorporating this beneficial halogen.

Modulation of Peptide Stability and Proteolytic Resistance

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. fu-berlin.denih.gov The incorporation of fluorinated amino acids like 2-fluoro-D-phenylalanine can enhance a peptide's resistance to enzymatic cleavage. fu-berlin.denih.gov While the effect is not always predictable and depends on the specific peptide sequence and the protease involved, studies have shown that fluorination can lead to a modest to significant increase in proteolytic stability. fu-berlin.denih.govnih.gov This increased stability translates to a longer biological half-life, a desirable attribute for any drug candidate. researchgate.net

It is important to note that the position of the fluorine atom is critical. For example, while p-fluorophenylalanine has sometimes been associated with increased susceptibility to protease digestion, other fluorinated analogs have shown improved resistance. researchgate.net The steric and electronic effects of the fluorine atom can disrupt the binding of the peptide to the active site of a protease, thereby slowing down its degradation. researchgate.net

Improvement of Bioavailability and Target Interaction

Beyond stability, fluorination can also positively impact a peptide's bioavailability and its interaction with biological targets. ontosight.ainih.gov The increased lipophilicity imparted by the fluorine atom can enhance the peptide's ability to cross cell membranes, a key factor for oral bioavailability. iris-biotech.deresearchgate.net Furthermore, the unique electronic properties of the carbon-fluorine bond can lead to stronger and more specific interactions with target receptors or enzymes. nih.govmdpi.com This can result in increased potency and selectivity of the peptide drug.

The table below summarizes the impact of fluorination on key pharmacological properties:

Pharmacological PropertyEffect of FluorinationRationale
Proteolytic Stability Often IncreasedSteric hindrance and altered electronic interactions with protease active sites. fu-berlin.denih.govresearchgate.net
Bioavailability Can be ImprovedIncreased lipophilicity can enhance membrane permeability. ontosight.aiiris-biotech.de
Target Interaction Can be EnhancedFluorine can participate in unique non-covalent interactions, leading to stronger binding. nih.govmdpi.com

Development of Enzyme Inhibitors and Modulators

This compound and the resulting 2-fluoro-D-phenylalanine-containing peptides have shown significant promise as inhibitors and modulators of various enzymes. nih.gov The fluorinated phenyl ring can act as a key recognition element, allowing the peptide to bind to the active site of an enzyme and block its activity. researchgate.net

For example, derivatives of fluorinated phenylalanines have been investigated as inhibitors of enzymes like L-phenylalanine ammonia-lyase (PAL). unh.edu In some cases, these compounds act as competitive inhibitors, binding to the enzyme's active site and preventing the natural substrate from binding. unh.edu The development of potent and selective enzyme inhibitors is a major focus of drug discovery, with applications in treating a wide range of diseases, from metabolic disorders to cancer. nih.govchemimpex.com

Ligand Design for Specific Receptors (e.g., Agonists and Antagonists)

The unique conformational properties conferred by 2-fluoro-D-phenylalanine make this compound a valuable tool for designing ligands that can specifically target and modulate the activity of cell surface receptors. nih.gov These ligands can act as either agonists, which activate the receptor, or antagonists, which block its activity.

Research has shown that incorporating fluorinated phenylalanine analogs into peptides can significantly influence their binding affinity and selectivity for various receptors, including opioid and cholecystokinin (B1591339) (CCK) receptors. beilstein-journals.orgnih.govnih.gov For example, the synthesis of biphalin (B1667298) analogues containing p-fluoro-L-phenylalanine has led to compounds with enhanced affinity for both μ- and δ-opioid receptors. nih.gov Similarly, derivatives of 2-fluoro-L-phenylalanine are essential for the synthesis of gastrazole, a potent and selective CCK2 receptor antagonist. beilstein-journals.orgnih.gov The ability to fine-tune receptor interactions through the strategic placement of fluorinated amino acids is a powerful approach in the development of targeted therapies. uq.edu.aunih.gov

Structure-Activity Relationship (SAR) Studies Utilizing Fluoro-D-Phenylalanine

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. mdpi.com The use of fluoro-D-phenylalanine, introduced via this compound, is a powerful technique in SAR studies. fu-berlin.denih.gov By systematically replacing native amino acids with their fluorinated counterparts, researchers can probe the importance of specific steric and electronic interactions for a peptide's activity. researchgate.net

Strategies for Targeted Drug Delivery Systems

The incorporation of this compound into peptides is a strategic approach in medicinal chemistry aimed at developing sophisticated and effective targeted drug delivery systems. The unique structural characteristics of this non-natural amino acid—namely the D-configuration and the ortho-fluorination of the phenyl ring—are leveraged to enhance the performance of peptide-based constructs. The primary strategies for its use revolve around two main concepts: the creation of highly specific peptide-drug conjugates and the development of self-assembling, stimuli-responsive nanocarriers.

The foundational technology for these strategies is Solid-Phase Peptide Synthesis (SPPS), where the Fmoc protecting group of this compound plays a crucial role. It allows for the sequential and controlled addition of amino acids to build a specific peptide chain. chemimpex.comchemimpex.com The presence of the fluorine atom is known to improve the metabolic stability and binding affinity of the resulting peptide, making it a valuable component for designing therapeutics that can precisely target diseased cells while minimizing off-target effects. chemimpex.comchemimpex.combeilstein-journals.org

Bioconjugation for Actively Targeted Systems

A primary strategy in targeted delivery is the conjugation of a cytotoxic agent to a peptide that acts as a targeting ligand. This ligand is designed to bind with high affinity to receptors that are overexpressed on the surface of cancer cells, such as the prostate-specific membrane antigen (PSMA). While specific research detailing the use of this compound in a completed PSMA-targeted conjugate is not widely published, the methodology is well-established using similar building blocks.

In this approach, a peptide sequence is constructed using SPPS. The inclusion of D-amino acids like D-phenylalanine can increase the peptide's resistance to enzymatic degradation by proteases in the body, prolonging its circulation time and enhancing its ability to reach the target site. The 2-fluoro substitution is anticipated to further augment this stability and potentially improve the binding interaction with the target receptor. chemimpex.combeilstein-journals.org

Research on similar constructs demonstrates the viability of this strategy. For example, studies on PSMA-targeting ligands have successfully utilized Fmoc-D-Phe-OH as a component in the peptide spacer, which links the targeting motif to a chelating agent for radioisotopes. nih.gov This highlights the established role of D-phenylalanine derivatives in the architecture of such targeted agents.

Table 1: Representative Components of a Peptide-Drug Conjugate (PDC) Synthesized via SPPS

ComponentExample Compound/MoietyFunction in Drug Delivery System
Targeting Ligand Peptide containing a D-Phe derivativeBinds to specific receptors on target cells (e.g., PSMA on prostate cancer cells). nih.gov
Peptidic Spacer Amino acid sequence (e.g., -Phe-Lys-)Provides spatial separation between the ligand and payload, ensuring proper folding and function.
Payload/Warhead Cytotoxic Drug (e.g., Doxorubicin) or Imaging Agent (e.g., DOTA chelator)Exerts therapeutic effect or allows for diagnostic imaging. google.comacs.org
Building Block This compound Incorporated into the peptide backbone via SPPS to enhance stability and binding affinity. chemimpex.comchemimpex.com

This modular synthesis allows for the creation of highly specific "theranostic" agents, which can be used for both therapy and diagnosis. The use of this compound in such a system is a logical extension of existing research, aimed at optimizing the pharmacokinetic and pharmacodynamic properties of the conjugate.

Self-Assembling Peptides for Controlled Release

Another powerful strategy involves the use of Fmoc-amino acid derivatives that can self-assemble into nanostructures, such as hydrogels, to form a depot for sustained drug release. mdpi.comrsc.org The Fmoc group, with its aromatic and hydrophobic nature, is a key driver of this self-assembly process, often forming stable β-sheet structures that create a fibrous network capable of trapping drug molecules. rsc.orgfrontiersin.org

The incorporation of fluorinated phenylalanine derivatives into these systems can modulate the mechanical properties and drug release kinetics of the resulting hydrogel. Research on fluorinated Fmoc-Phe-DAP derivatives has shown that the degree of fluorination influences the drug release profile, demonstrating the potential for fine-tuning these systems. frontiersin.orgacs.org In these studies, hydrogels were formed that could effectively encapsulate a non-steroidal anti-inflammatory drug and provide sustained, localized release over an extended period. acs.org

Table 2: Research Findings on Self-Assembling Fmoc-Fluorinated Phenylalanine Hydrogels for Drug Delivery

Gelator MoleculeEncapsulated DrugKey FindingReference
Fmoc-F5-Phe-DAPDiclofenacThe hydrogel provided sustained, localized pain remediation in a mouse model for nearly two weeks, compared to less than one day for the free drug. acs.org
Co-assembly of Fmoc-Phe-DAP and Fmoc-F5-Phe-DAPDiclofenacThe release profile of the drug could be controlled by altering the molecular structure of the gelator, highlighting the role of the fluorinated benzyl (B1604629) side chain in π-π interactions with the cargo. frontiersin.org

These findings suggest that a hydrogel formed from this compound could similarly serve as an injectable drug delivery system. The gel would be loaded with a therapeutic agent and administered locally, where it would slowly degrade and release the drug, maintaining a high local concentration at the target site while reducing systemic exposure. Such systems are particularly promising for applications in oncology and regenerative medicine. mdpi.comsigmaaldrich.com

Biochemical and Biological Research Applications

Protein Engineering Studies

The field of protein engineering leverages non-canonical amino acids like Fmoc-D-Phe(2-F)-OH to expand the functional repertoire of proteins beyond their natural capabilities.

Investigation of Fluorinated Amino Acid Effects on Protein Folding and Stability

The introduction of fluorine atoms into amino acid side chains can significantly influence protein structure and stability walshmedicalmedia.combeilstein-journals.org. Fluorine's small size and high electronegativity allow it to form strong covalent bonds and subtly alter neighboring groups, thereby affecting molecular stability and reactivity walshmedicalmedia.combeilstein-journals.org. Studies have indicated that fluorinated aromatic amino acids can contribute to the creation of more stable protein folds walshmedicalmedia.combeilstein-journals.org.

Research involving the incorporation of different fluorophenylalanine isomers into enzymes has provided insights into these effects. For instance, studies on PvuII endonuclease demonstrated that the position of fluorine substitution on the phenylalanine ring can lead to differential impacts on enzyme stability and activity nih.gov. Specifically, the incorporation of meta-fluorophenylalanine (mFF) resulted in an enzyme with similar conformational stability to the native form but a reproducible 2-fold increase in specific activity. In contrast, para-fluorophenylalanine (pFF) led to a decrease in specific activity by approximately four-fold and a reduction in conformational stability. Ortho-fluorophenylalanine (oFF) has also been noted to show poor incorporation and reduced stability and activity in some contexts walshmedicalmedia.com. While direct studies on this compound's precise impact on protein folding and stability are ongoing, the general principles observed with 2-fluorophenylalanine suggest its potential to modulate these properties nsf.gov.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC24H20FNO4 chemimpex.comsigmaaldrich.com
Molecular Weight405.4 g/mol chemimpex.comsigmaaldrich.com
CAS Number198545-46-9 chemimpex.comsigmaaldrich.commedchemexpress.com
Purity≥98.0% (HPLC) sigmaaldrich.com
AppearanceWhite to off-white powder sigmaaldrich.comchemimpex.com

De novo Protein Design Incorporating Non-Canonical Amino Acids

The ability to incorporate non-canonical amino acids (ncAAs) into proteins is a cornerstone of de novo protein design, enabling the creation of novel protein structures and functions caltech.eduresearchgate.netacs.org. Genetic code expansion (GCE) technologies facilitate the site-specific incorporation of these modified amino acids into protein sequences researchgate.netnih.gov. This compound serves as a valuable ncAAs in this domain, allowing researchers to introduce specific chemical functionalities and structural modifications into newly designed proteins caltech.eduresearchgate.netacs.orgnih.govontosight.ai. This capability is crucial for engineering proteins with enhanced or entirely new biological activities.

Probing Protein-Protein Interactions (PPIs)

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes and represent significant targets for therapeutic intervention mdpi.comfrontiersin.orgmdpi.comrsc.orgtandfonline.com. This compound plays a role in the development of molecular tools designed to study and modulate these interactions.

Development of Peptide-Based PPI Inhibitors

Peptide-based inhibitors are increasingly recognized for their potential to disrupt PPIs, offering advantages such as high specificity and ease of chemical modification compared to traditional small molecule inhibitors mdpi.comfrontiersin.orgmdpi.comrsc.orgrsc.org. The incorporation of fluorinated amino acids, including fluorophenylalanines, into peptide sequences can enhance their pharmacological properties, such as stability and target binding affinity, making them effective PPI inhibitors beilstein-journals.orgontosight.aiglpbio.comnih.gov. This compound can be utilized as a building block in the synthesis of such peptide-based inhibitors, contributing to the development of novel therapeutic agents targeting disease pathways mediated by aberrant PPIs ontosight.aiglpbio.com.

Conformational Constraints in PPI Ligand Design

The design of effective PPI ligands often involves imposing conformational constraints on peptide sequences to pre-organize them into bioactive conformations, thereby increasing binding affinity and stability rsc.orgmdpi.comresearchgate.net. The presence of a fluorine atom on the phenyl ring of phenylalanine can influence its conformational preferences and interactions with the target protein walshmedicalmedia.combeilstein-journals.org. This strategic incorporation of fluorine, as found in this compound, can aid in creating peptides with specific structural rigidity and altered hydrophobicity, which are critical for optimizing ligand-protein interactions walshmedicalmedia.combeilstein-journals.org.

Research in Neurotransmitter Systems

This compound also finds application in neuroscience research, particularly in the study of neurotransmitter systems chemimpex.com. As phenylalanine derivatives, these compounds can mimic natural amino acids, enabling researchers to investigate the role of modified peptides in neuronal activity and brain function chemimpex.comchemimpex.com. Aromatic amino acids, including phenylalanine, serve as precursors for crucial monoamine neurotransmitters such as dopamine (B1211576) and norepinephrine (B1679862) mdpi.com. By incorporating fluorinated phenylalanine analogs, scientists can probe the intricate pathways of monoamine neurotransmission and its implications in neurological and psychiatric disorders.

Compound List:

this compound

Fmoc-a-methyl-D-2-fluorophenylalanine

Fmoc-2-fluoro-D-phenylalanine

Fmoc-D-Phe-OH

Fmoc-Phe-OH

Fmoc-Phe(4-CN)-OH

Fmoc-D-Phe(4-CF3)-OH

Fmoc-L-Photo-Phe-OH

Fmoc-Tdf

Fmoc-Phe-Lys(Gd-DOTA)-NH2

Fmoc-D-Tyr-Lys(Gd-DOTA)-NH2

Fmoc-Anon(2)-OH

Fmoc-D-Anon(2)-OH

Fmoc-D-Adec(2)-OH

Fmoc-(R)-2-(7-octenyl)Ala-OH

Fmoc-(S)-2-(4-pentenyl)Ala-OH

Biotin-PEG4-NHS

this compound TFA

Fmoc-Gly-Pro-Hyp(OtBu)-OH TFA

Fmoc-Gly-Pro-Hyp-OH

Fmoc-Gly-Pro-Hyp-OH TFA

Fmoc-Thr(GalNAc(Ac)3-β-D)-OH

Fmoc-Val-Cit-PAB-PNP

Fmoc-Phe-Phe

Fmoc-3,4F-Phe

Fmoc-3,5F-Phe

Fmoc-D-Phe-Lys(Fmoc)5

Fmoc-D-Phe(4-F)-OH

Fmoc-N-Me-Phe-OH

p-Fluorophenylalanine (pFF)

m-Fluorophenylalanine (mFF)

o-Fluorophenylalanine (oFF)

2-fluorotyrosine (2FY)

3-fluorotyrosine (3FY)

4-fluorophenylalanine (4FW)

5-fluorotryptophan (B555192)

6-fluorotryptophan

4-fluorotryptophan

p-fluorophenylalanine

2-Fluorophenylalanine

3-Fluoro phenylalanine (3FPhe)

4-Fluoro-L-phenylalanine

2,3-difluoro-L-phenylalanine

Fmoc-L-Phe(2-F)-OH

Bioconjugation Techniques for Molecular Probes and Diagnostics

This compound serves as a valuable building block in the synthesis of peptides, which are often precursors for molecular probes and diagnostic agents. While direct applications of this compound specifically in the final bioconjugation step for probes and diagnostics are not extensively detailed in the provided literature, its role in peptide synthesis is foundational. Peptide synthesis using Fmoc chemistry allows for the precise incorporation of modified amino acids like this compound into peptide sequences. These custom-synthesized peptides can then be further functionalized or conjugated with reporter molecules (e.g., fluorophores, radioisotopes) or targeting ligands to create sophisticated molecular probes for imaging or diagnostic purposes acs.org.

The presence of a fluorine atom on the phenyl ring can offer additional advantages in certain diagnostic or imaging modalities. For instance, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a sensitive technique that can be utilized for in vivo imaging and diagnostics, and the incorporation of fluorine atoms into biomolecules can facilitate such analyses. Therefore, peptides incorporating this compound could potentially be designed as targeted agents where the fluorine atom aids in detection or provides a unique spectroscopic signature. The general utility of fluorinated amino acids in creating peptides with tailored properties for research and pharmaceutical applications implies their potential in the development of advanced bioconjugated probes and diagnostic tools ontosight.ai.

Investigation of Supramolecular Chirality and Cell Behavior

This compound and related fluorinated phenylalanine derivatives are instrumental in studying supramolecular self-assembly and its impact on cell behavior, particularly concerning chirality. Research has demonstrated that fluorine substitution on the aromatic side chain of Fmoc-protected amino acids, along with the inherent molecular chirality (L or D configuration), significantly dictates the type and strength of intermolecular interactions, such as F···H interactions researchgate.netresearchgate.net. These interactions, in turn, influence the supramolecular chirality and morphology of the resulting self-assembled structures, such as peptide nanofibers and hydrogels researchgate.netresearchgate.netnih.gov.

Studies have investigated how the interplay between supramolecular chirality (e.g., helical arrangements denoted as M or P) and molecular chirality (L or D amino acids) affects cellular responses. For instance, research comparing different combinations of supramolecular and molecular chirality in peptide assemblies has shown differential effects on cell proliferation and viability researchgate.netresearchgate.net. Specifically, a study indicated that the order of positive interaction on cell proliferation and viability was observed as LM > DM > LP > DP, highlighting the significant influence of both the amino acid's chirality (L vs. D) and the supramolecular assembly's handedness researchgate.netresearchgate.net.

Furthermore, the incorporation of D-amino acids, such as D-phenylalanine, into self-assembling peptides, combined with halogenation like fluorination, has been shown to yield biomaterials with favorable cell interactions. For example, heterochiral dipeptides containing D-Phe have demonstrated an ability to self-organize into homogeneous structures that support fibroblast cell proliferation and viability, sometimes outperforming standard tissue-culture plastic nih.gov. These findings suggest that this compound can be a key component in designing peptide-based scaffolds that mimic extracellular matrices, promoting specific cellular behaviors for applications in regenerative medicine and tissue engineering researchgate.net.

Data Table: Influence of Chirality on Cell Behavior

The following table summarizes findings related to the impact of molecular and supramolecular chirality on cell proliferation and viability, drawing from studies involving fluorinated phenylalanine derivatives and D-amino acids.

Chirality CombinationObserved Effect on Cell Proliferation and ViabilityReference(s)
LM (L-amino acid, M-chirality)Highest positive interaction researchgate.netresearchgate.net
DM (D-amino acid, M-chirality)High positive interaction researchgate.netresearchgate.net
LP (L-amino acid, P-chirality)Moderate positive interaction researchgate.netresearchgate.net
DP (D-amino acid, P-chirality)Lower positive interaction researchgate.netresearchgate.net
D-Phe-L-Phe (heterochiral dipeptide)High proliferation and viability; low toxicity nih.gov

Compound List

this compound

Advanced Materials Science: Peptide Self Assembly and Hydrogel Formation

Fmoc-Amino Acid Based Self-Assembly Principles

The self-assembly of Fmoc-amino acids into supramolecular structures is a complex process driven by a delicate balance of non-covalent interactions. The fluorenylmethoxycarbonyl (Fmoc) group, with its large, hydrophobic, and aromatic nature, plays a pivotal role in initiating and directing this assembly. The primary forces at play include:

π-π Stacking: The aromatic fluorenyl groups of adjacent molecules tend to stack on top of each other, a phenomenon driven by favorable electrostatic interactions between their electron clouds. This π-π stacking is a major driving force for the initial aggregation of the molecules.

Hydrogen Bonding: The amino acid portion of the molecule, with its amide and carboxylic acid groups, facilitates the formation of intermolecular hydrogen bonds. These bonds contribute to the formation of a stable, one-dimensional fibrillar network.

Hydrophobic Interactions: The hydrophobic nature of both the Fmoc group and the phenyl ring of the phenylalanine residue encourages the molecules to aggregate in an aqueous environment, minimizing their contact with water molecules.

These non-covalent interactions collectively lead to the formation of a hierarchical structure, starting from individual molecules to nanofibers, which then entangle to form a three-dimensional hydrogel network.

Hydrogelation Mechanisms and Formation Kinetics

The transition from a solution of Fmoc-D-Phe(2-F)-OH to a hydrogel is typically induced by a change in the solvent environment, a process often referred to as a "solvent switch" or a "pH switch".

In the solvent switch method, the Fmoc-amino acid is first dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). The subsequent addition of an aqueous buffer triggers the self-assembly process, as the compound is less soluble in the aqueous environment. This leads to the rapid formation of a hydrogel. For instance, hydrogels of fluorinated Fmoc-Phe derivatives can be prepared by diluting a stock solution in DMSO with water to the desired final concentration. acs.org

The pH switch method involves dissolving the Fmoc-amino acid at a high pH, where the carboxylic acid group is deprotonated and the resulting electrostatic repulsion prevents aggregation. Lowering the pH, for example, through the addition of an acid or the slow hydrolysis of glucono-δ-lactone, neutralizes the charge on the carboxylate group. This reduction in electrostatic repulsion allows the aforementioned non-covalent interactions to dominate, leading to self-assembly and hydrogelation. The hydrogelation of C-terminal acid derivatives of Fmoc-Phe has been shown to be highly sensitive to pH. nih.govacs.org

The kinetics of hydrogel formation for fluorinated Fmoc-phenylalanine derivatives can be quite rapid, often occurring within minutes. rsc.orgresearchgate.net The self-assembly process can be monitored by techniques such as circular dichroism, which tracks the formation of ordered secondary structures. The resulting kinetic curves are often sigmoidal, which is characteristic of a nucleation-elongation self-assembly mechanism, similar to amyloid formation. proquest.com For some fluorinated Fmoc-Phe derivatives, the nucleation phase is so rapid that a distinct lag phase is not observed. proquest.com

Role of Fluorination in Directing Supramolecular Structures

The introduction of fluorine atoms onto the phenyl ring of phenylalanine can have a profound impact on the self-assembly behavior and the properties of the resulting hydrogel. Fluorine is a highly electronegative atom, and its incorporation can alter the electronic properties, hydrophobicity, and packing of the aromatic side chains.

The position of the fluorine atom on the phenyl ring is crucial. Studies on singly fluorinated Fmoc-phenylalanine derivatives have demonstrated that even subtle changes in the fluorine position (ortho, meta, or para) can dramatically affect self-assembly kinetics, nanostructure morphology, and mechanical properties. nih.gov The presence of fluorine can enhance the efficiency of self-assembly compared to the non-fluorinated parent compound. nih.gov For instance, fluorinated derivatives of Fmoc-Phe have been shown to spontaneously self-assemble into fibrils that form a hydrogel network upon dissolution in water. nih.govacs.org

The increased hydrophobicity and altered electronic distribution of the fluorinated phenyl ring can lead to stronger or more specific interactions, such as fluorous interactions and altered π-π stacking, which can influence the stability and morphology of the self-assembled structures. rsc.orgresearchgate.net

Microstructural Characterization of Assembled Nanofibrils

The hydrogels formed from this compound and related fluorinated derivatives are composed of a network of entangled nanofibers. The morphology of these nanofibers can be visualized using high-resolution imaging techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

SEM and TEM analyses of hydrogels from various fluorinated Fmoc-phenylalanine derivatives have consistently revealed a fibrillar microstructure. acs.org While all derivatives form fibrous nanostructures, differences in their microstructures can be observed. acs.org These fibrils are typically on the nanometer scale in diameter and can extend for micrometers in length. The density and entanglement of these fibrils determine the porosity and mechanical properties of the hydrogel. The formation of these well-ordered nanofibrils is a direct consequence of the hierarchical self-assembly process driven by the non-covalent interactions discussed earlier.

Influence on Self-Sorted vs. Co-Assembled Systems

In systems containing more than one type of self-assembling molecule, two primary outcomes are possible: self-sorting or co-assembly. In a self-sorted system, the different components assemble into separate, distinct nanostructures. In a co-assembled system, the different molecules integrate into a single, hybrid nanostructure.

The introduction of fluorinated amino acids, such as this compound, into a system with its non-fluorinated counterpart or other Fmoc-amino acids can lead to either of these outcomes. The specificity of interactions between fluorinated side chains can be a tool to direct the assembly process. nih.gov For example, co-assembly of acid and amide functionalized monomers of fluorinated Fmoc-Phe has been explored to create hybrid hydrogels with tunable properties. nih.govacs.org The ability to control whether a system self-sorts or co-assembles is crucial for the design of complex biomaterials with spatially defined functionalities.

Modulation of Mechanical Properties of Self-Assembled Systems

The mechanical properties of hydrogels, such as their stiffness and viscoelasticity, are critical for their application in biomedical fields, as they often need to mimic the properties of native tissues. The mechanical properties of this compound-based hydrogels can be modulated by several factors:

Fluorination: As previously discussed, the position and degree of fluorination can significantly influence the self-assembly process and the resulting fibrillar network, which in turn affects the mechanical strength of the hydrogel. Single-fluorinated Fmoc-phenylalanine analogues have been shown to exhibit improved stability and mechanical properties compared to some more heavily fluorinated derivatives. nih.gov

Concentration: The concentration of the Fmoc-amino acid directly impacts the density of the fibrillar network. Higher concentrations generally lead to stiffer hydrogels.

Gelation Conditions: The method of hydrogel formation (e.g., solvent switch vs. pH switch) and the specific conditions used (e.g., final pH, solvent composition) can have a dramatic effect on the mechanical properties. researchgate.netnih.gov For example, the final pH of Fmoc-diphenylalanine gels has been shown to be a principal determinant of their mechanical properties. nih.gov

The mechanical properties of these hydrogels are typically characterized using rheology, which measures the material's response to an applied force. The storage modulus (G') is a measure of the elastic component (stiffness), while the loss modulus (G'') represents the viscous component. For a material to be considered a gel, G' must be significantly greater than G''.

Table 1: Factors Influencing the Mechanical Properties of Fmoc-Amino Acid Hydrogels
FactorInfluence on Mechanical PropertiesExample from Research
FluorinationThe position and number of fluorine atoms affect fibril morphology and network density, thus altering stiffness and stability.Single-fluorinated Fmoc-Phe analogues show improved stability and mechanical properties compared to some pentafluorinated versions. nih.gov
ConcentrationHigher concentrations of the gelator lead to a denser fibrillar network and a stiffer hydrogel.The mechanical properties of Fmoc-diphenylalanine hydrogels can be tuned by adjusting the concentration. researchgate.net
pHThe final pH of the hydrogel is a critical determinant of its mechanical strength, likely due to its effect on the ionization state of the carboxylic acid group and intermolecular interactions.The mechanical properties of Fmoc-diphenylalanine gels vary significantly with the final pH. nih.gov
Solvent CompositionThe presence of organic solvents, such as DMSO, can influence the self-assembly process and the final mechanical properties of the hydrogel.Variability in mechanical properties of Fmoc-diphenylalanine gels can arise from the fraction of DMSO used in the solvent switch method. nih.gov

Applications of this compound Based Hydrogels in Biomedical Fields

The unique properties of this compound and related Fmoc-amino acid hydrogels make them promising candidates for a variety of biomedical applications. Their biocompatibility, biodegradability, and the ability to form a 3D scaffold that mimics the extracellular matrix are particularly advantageous.

Tissue Engineering: These hydrogels can serve as scaffolds to support cell growth, proliferation, and differentiation. The tunable mechanical properties allow for the creation of environments that mimic specific tissues, which is crucial for successful tissue regeneration. Fmoc-peptide hydrogels have been investigated for applications in tissue engineering and regenerative medicine. nih.govjpt.com

Drug Delivery: The porous network of the hydrogel can be used to encapsulate therapeutic agents, such as small molecule drugs or peptides, and release them in a controlled manner. This is beneficial for localized and sustained drug delivery, which can improve therapeutic efficacy and reduce side effects. Fmoc-peptide-based hydrogels are being explored for controlled drug release applications. nih.govmdpi.comnih.gov

Antibacterial Materials: Certain Fmoc-amino acid hydrogels have demonstrated intrinsic antibacterial activity. For example, fluorinated Fmoc-Phe hydrogels have shown significant antibacterial activity against Streptococcus mutans, a bacterium associated with dental caries. nih.gov This suggests their potential use in preventing bacterial infections, for instance, as coatings for medical devices.

Table 2: Potential Biomedical Applications of this compound Based Hydrogels
ApplicationDescriptionRelevant Research Findings
Tissue EngineeringProviding a 3D scaffold that mimics the extracellular matrix to support cell adhesion, growth, and differentiation for tissue regeneration.Fmoc-peptide hydrogels are considered promising materials for tissue engineering applications. nih.govjpt.com
Drug DeliveryEncapsulating therapeutic agents within the hydrogel network for controlled and localized release.Fmoc-peptide hydrogels have been successfully used for the controlled release of drugs. nih.govmdpi.comnih.gov
Antibacterial CoatingsUtilizing the intrinsic antibacterial properties of the hydrogel to prevent biofilm formation and bacterial infections on medical devices or at wound sites.Fluorinated Fmoc-Phe hydrogels, including Fmoc-2-F-Phe, have demonstrated effective antibacterial activity against S. mutans. nih.gov

Analytical and Spectroscopic Methodologies for Characterization

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are fundamental for both the purification of Fmoc-D-Phe(2-F)-OH after its synthesis and the accurate assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the primary tool utilized for these applications.

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis and purification of Fmoc-protected amino acids, including this compound. This method separates compounds based on their hydrophobicity. The stationary phase is typically a silica (B1680970) support functionalized with nonpolar alkyl chains (e.g., C8 or C18), while the mobile phase is a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. An acidic modifier, commonly trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of free carboxyl groups.

For the purity assessment of this compound, a gradient elution is typically employed, where the proportion of the organic solvent in the mobile phase is gradually increased over time. This allows for the efficient separation of the target compound from any impurities, which may include starting materials, by-products from the synthesis, or related substances. Detection is most commonly performed using a UV detector, as the fluorenyl group of the Fmoc moiety exhibits strong absorbance at specific wavelengths, typically around 265 nm. Commercial sources of this compound often specify a purity of ≥98.0% as determined by HPLC.

A typical HPLC analysis involves dissolving the sample in a suitable solvent, such as acetonitrile, and injecting it into the HPLC system. The retention time of the main peak, corresponding to this compound, is recorded, and the area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the purity of the sample.

Table 1: Illustrative HPLC Parameters for Purity Assessment of Fmoc-Amino Acids

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Linear gradient from 30% to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL

Note: These are general conditions and may require optimization for specific instruments and impurity profiles.

Ensuring the stereoisomeric purity of this compound is critical, as the presence of the L-enantiomer can lead to the formation of undesired diastereomeric peptides during synthesis. Chiral HPLC is the definitive method for determining the enantiomeric excess (ee) of the compound. This technique utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers, allowing for their separation and quantification.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the chiral separation of Fmoc-amino acids. The separation mechanism involves the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector of the CSP, leading to different retention times for the D- and L-enantiomers.

The mobile phase for chiral HPLC of Fmoc-amino acids is often a mixture of a non-polar organic solvent like hexane (B92381) and a more polar alcohol such as isopropanol. The exact composition of the mobile phase is crucial for achieving optimal separation and is often determined through methodical screening. Trifluoroacetic acid or formic acid may be used as additives to improve peak shape and resolution. The expected enantiomeric purity for commercially available Fmoc-amino acids is typically greater than 99.0% ee, with some applications requiring ≥99.8% ee.

Table 2: Representative Chiral HPLC Conditions for Fmoc-Amino Acid Enantioseparation

ParameterCondition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-2)
Mobile Phase Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Column Temperature 25 °C

Note: The choice of CSP and mobile phase composition is highly dependent on the specific amino acid derivative and may require significant method development.

Mass Spectrometry (MS) for Molecular Identity and Peptide Sequencing

Mass spectrometry is an indispensable tool for confirming the molecular identity of this compound by providing a highly accurate measurement of its molecular weight. Electrospray ionization (ESI) is a commonly used "soft" ionization technique that allows the molecule to be ionized with minimal fragmentation, which is ideal for molecular weight determination.

In ESI-MS, a solution of the sample is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions of the analyte are ejected into the gas phase. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

For this compound (C₂₄H₂₀FNO₄), the expected monoisotopic mass is approximately 405.14 Da. In positive ion mode ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺ at an m/z of approximately 406.15. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of around 404.13. High-resolution mass spectrometry can provide mass measurements with high accuracy, further confirming the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the molecule. While ESI is a soft ionization technique, fragmentation can be induced in the mass spectrometer through collision-induced dissociation (CID). The fragmentation of Fmoc-protected amino acids and peptides often involves the cleavage of the Fmoc group and characteristic losses from the amino acid side chain and backbone. For instance, a common fragmentation pathway for protonated Fmoc-dipeptides involves a McLafferty-type rearrangement followed by the loss of CO₂, resulting in an [M+H-Fmoc+H]⁺ ion. These fragmentation patterns are valuable for structural elucidation and for sequencing peptides that incorporate this compound.

Table 3: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular Formula C₂₄H₂₀FNO₄
Monoisotopic Mass ~405.14 Da
[M+H]⁺ (Positive Ion Mode) ~406.15 m/z
[M-H]⁻ (Negative Ion Mode) ~404.13 m/z

Spectroscopic Techniques for Structural and Conformational Elucidation

Spectroscopic techniques provide detailed information about the three-dimensional structure and conformation of molecules. For peptides containing this compound, Circular Dichroism and Nuclear Magnetic Resonance spectroscopy are particularly informative.

Circular Dichroism (CD) spectroscopy is a powerful method for analyzing the secondary structure of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is sensitive to the peptide's conformation, with characteristic spectral features for different secondary structures such as α-helices, β-sheets, and random coils.

The incorporation of non-natural amino acids like 2-fluorophenylalanine can influence the conformational preferences of a peptide. The fluorine atom can alter the electronic and steric properties of the phenyl ring, potentially affecting intra- and intermolecular interactions that stabilize secondary structures. CD spectroscopy can be used to investigate these effects by comparing the spectrum of a peptide containing D-Phe(2-F) with that of a corresponding peptide containing the natural D-phenylalanine or other analogs.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining detailed, atomic-level information about the three-dimensional structure and dynamics of molecules in solution. For this compound and peptides containing this residue, a combination of one- and two-dimensional NMR experiments can provide a wealth of structural data.

¹H NMR spectroscopy can be used to assign the proton signals of the molecule. The chemical shifts of the α- and β-protons of the amino acid residue, as well as the aromatic protons, can provide information about the local chemical environment. Coupling constants between protons can give insights into dihedral angles, which define the conformation of the molecule.

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl, α-, and β-carbons are sensitive to the local conformation.

¹⁹F NMR is particularly valuable for studying molecules containing fluorine. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. The chemical shift of the fluorine atom is extremely sensitive to its local environment, making it an excellent reporter of conformational changes. In a peptide, the ¹⁹F chemical shift of the 2-fluorophenylalanine residue can be used to probe its interactions with neighboring residues and its solvent accessibility.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to establish through-bond and through-space connectivities, respectively. NOE data is particularly crucial for determining the three-dimensional structure of peptides, as it provides information about the proximity of protons that are close in space but may be distant in the primary sequence. A detailed NMR analysis of a dipeptide containing L-Phe(2-F) has provided complete assignments of its ¹H and ¹³C NMR signals, which can serve as a reference for studies on peptides containing the D-enantiomer.

Utilization as an Analytical Standard in Quantitative Assays

This compound can serve as a reference standard in various quantitative analytical assays. Its high purity and well-defined chemical structure make it suitable for calibrating analytical instruments and for the quantification of this amino acid in different matrices.

One of the primary applications of this compound as an analytical standard is in the quantification of peptide loading on solid supports during SPPS. The Fmoc group can be cleaved from the resin-bound amino acid using a basic solution, typically piperidine (B6355638) in dimethylformamide (DMF). The released dibenzofulvene (DBF) or its piperidine adduct is highly chromophoric and can be accurately quantified by UV-Vis spectrophotometry. By measuring the amount of the released chromophore, the quantity of the amino acid attached to the resin can be precisely calculated. This method is widely used to ensure the efficiency of the initial amino acid loading and subsequent coupling steps in peptide synthesis.

The following table summarizes the key analytical parameters for a typical quantitative assay using the Fmoc-cleavage method:

ParameterValue/TechniquePurpose
Analyte Dibenzofulvene (DBF) or DBF-piperidine adductProduct of Fmoc group cleavage
Detection Method UV-Vis SpectrophotometryQuantification of the chromophoric product
Wavelength (λmax) Typically around 301 nmWavelength of maximum absorbance for the DBF-piperidine adduct
Cleavage Reagent Piperidine in DMF (e.g., 20% v/v)To remove the Fmoc protecting group
Calibration Standard curve of a known concentration of Fmoc-amino acidTo relate absorbance to concentration

In research settings, this compound can also be used as an internal or external standard in HPLC-based assays for the quantification of fluorinated amino acids in biological samples or in peptide hydrolysates. Its distinct retention time, due to the fluorine substitution, allows for clear separation from other amino acids.

Future Directions and Emerging Research Avenues

Development of Novel Fluorinated Amino Acid Derivatives

The synthesis of fluorinated amino acids is a significant area of research aimed at improving the biophysical and chemical properties of bioactive molecules. nih.gov Major efforts in organic synthesis have been dedicated to developing methods for introducing fluorine into the phenylalanine scaffold. nih.gov These methods can be broadly categorized based on the position of the fluorine atom.

Various synthetic routes have been established to produce fluorinated phenylalanine analogues, including those with fluorine on the phenyl ring, the β-carbon, or the α-carbon. nih.gov For ring fluorination, methods often involve the use of chiral auxiliaries. For instance, the alkylation of a chiral auxiliary with fluorinated benzyl (B1604629) iodides, followed by hydrolysis and protection with a fluorenylmethoxycarbonyl (Fmoc) group, yields N-protected fluoro- and difluorophenylalanine derivatives. nih.gov Another approach involves the alkylation of glycine (B1666218) complexes with metals like Ni(II) or Zn(II) using fluorine-containing benzyl chlorides, which, after hydrolysis, provides enantiomerically enriched fluorinated phenylalanine derivatives. nih.gov

Furthermore, direct radiofluorination techniques are crucial for producing tracers for Positron Emission Tomography (PET). The direct radiofluorination of L-phenylalanine using reagents like [¹⁸F]F₂ or [¹⁸F]AcOF can produce a mixture of ortho-, meta-, and para-fluoro-L-phenylalanines. nih.gov More specific syntheses, such as the three-step process to create 2-[¹⁸F]-fluoro-ʟ-phenylalanine from a precursor via [¹⁸F]-fluoride exchange, are vital for developing targeted PET imaging agents. nih.gov

The development of these synthetic methodologies provides a toolbox for creating a diverse array of fluorinated amino acid derivatives. Starting with Fmoc-D-Phe(2-F)-OH, further modifications could be envisioned, such as the introduction of additional functional groups to the phenyl ring or modifications to the carboxylic acid or amine termini, leading to novel building blocks for peptide synthesis with tailored properties.

Integration into Complex Peptide and Protein Systems

The incorporation of this compound into peptides and proteins is anticipated to significantly influence their structural and functional characteristics. The introduction of fluorine can modulate acidity, basicity, hydrophobicity, and conformation of the resulting peptide. nih.gov These modifications can lead to enhanced biological activity and stability.

The use of D-amino acids, such as D-2-fluorophenylalanine, is a well-established strategy to increase the proteolytic resistance of peptides. nbinno.com Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body. By incorporating D-amino acids, the peptide backbone becomes unrecognizable to many of these enzymes, thereby increasing the peptide's half-life and bioavailability. nbinno.comfrontiersin.org

Furthermore, the fluorine atom itself can contribute to enhanced stability. The strong carbon-fluorine bond can increase the catabolic stability of peptides, which is particularly beneficial for therapeutic proteins and peptide-based vaccines. nih.gov The effect of fluorination on peptide structure and stability is dependent on the position and number of fluorine atoms. nih.gov The ortho-position of the fluorine in this compound can influence the rotational freedom of the phenyl ring, potentially locking the peptide into a specific, more bioactive conformation. This conformational constraint can be a valuable tool in designing peptides with high affinity and selectivity for their targets. nih.gov

While the general principles are well-understood, detailed conformational analyses and biophysical characterizations of specific complex peptides containing this compound are an emerging area of research. Such studies are crucial to fully elucidate the impact of this particular amino acid on peptide structure and function.

Advanced Applications in Bioimaging and Diagnostics

Radiolabeled amino acids are increasingly important for tumor imaging with Positron Emission Tomography (PET). nih.gov Many tumors exhibit increased amino acid metabolism and an overexpression of amino acid transporters, such as the L-type amino acid transporter 1 (LAT1). nih.gov This makes radiolabeled amino acids excellent candidates for visualizing and characterizing tumors. nih.gov

The fluorine-18 (B77423) (¹⁸F) isotope is particularly well-suited for PET due to its optimal half-life and low positron energy, which allows for high-resolution imaging. mdpi.com Consequently, various ¹⁸F-labeled amino acids have been developed and investigated as PET tracers. mdpi.com While many of these are L-isomers that are incorporated into proteins, D-amino acid tracers are also of great interest. nih.gov Since D-amino acids are generally not incorporated into proteins, their accumulation in tumors is primarily driven by transport, which can lead to clearer images with lower background signals in healthy tissues and potentially enhanced tumor-to-brain ratios. nih.gov

Research has shown that radiofluorinated D-phenylalanine analogs can enable the delineation of tumors. nih.gov For example, studies with 3-L- and 3-D-[¹⁸F]fluorophenylalanines have demonstrated their potential for high-quality tumor visualization. nih.gov The synthesis of radiolabeled 2-[¹⁸F]-fluoro-ʟ-phenylalanine has been described as a promising route to a PET radiopharmaceutical. nih.gov Extending this research to peptides that incorporate ¹⁸F-labeled D-Phe(2-F)-OH could lead to a new class of highly specific PET imaging agents. These peptide-based tracers could be designed to target specific receptors overexpressed on cancer cells, thereby combining the tumor-seeking properties of the amino acid with the receptor-binding specificity of the peptide.

Exploration of New Therapeutic Modalities

The unique properties conferred by D-2-fluorophenylalanine make it an attractive component for the design of novel peptide-based therapeutics. The enhanced stability and bioavailability of peptides containing this amino acid are crucial for developing effective drugs. nbinno.com Research indicates that D-2-fluorophenylalanine is a valuable building block for therapeutics aimed at conditions such as neurological disorders and various cancers. nbinno.com

The incorporation of fluorinated phenylalanines into peptides can improve their function, leading to enhanced stability and substrate selectivity. nih.gov For example, fluorinated amino acids have been used in the design of enzyme inhibitors and other therapeutic agents. nih.gov The ability of the fluorine atom to modulate electronic properties can be exploited to fine-tune the binding interactions between a peptide and its biological target.

An emerging area of research is the use of peptides containing unnatural amino acids to tackle challenges in drug delivery and efficacy. The insertion of amino acids like D-2-fluorophenylalanine can facilitate the formation of specific intramolecular bonds, increase lipophilicity, and influence the peptide's conformation, all of which can contribute to improved therapeutic potential. nih.gov While many peptide drugs incorporating modifications like D-amino acids are already in clinical use, the specific contributions and therapeutic applications of peptides containing this compound are still an active area of investigation. Future research will likely focus on incorporating this amino acid into known bioactive peptide scaffolds to create next-generation therapeutics with improved pharmacological profiles.

Q & A

Q. What are the critical steps for synthesizing Fmoc-D-Phe(2-F)-OH via solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Synthesis involves iterative Fmoc deprotection (using 20% piperidine in DMF) and coupling reactions. Activate the amino acid with HBTU/HOBt or COMU in DMF, followed by coupling to the resin-bound peptide. Monitor reaction completion via Kaiser test or TLC. Purify the final product using reverse-phase HPLC (C18 column, gradient: 0.1% TFA in H₂O/acetonitrile) and confirm purity (>95%) via LC-MS. Critical parameters include steric hindrance management due to the 2-fluoro substitution and ensuring enantiomeric integrity during D-configuration incorporation .

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer : Use ¹H/¹³C NMR to verify fluorine substitution (δ ~115-125 ppm for aromatic F in ¹³C) and stereochemistry. Mass spectrometry (ESI-TOF) confirms molecular weight (expected [M+H]⁺: ~406.4 Da). Chiral HPLC (Chirobiotic T column, 4.6 × 250 mm, 1 mL/min isocratic elution) distinguishes D/L isomers. Compare retention times with standards to validate enantiopurity. Polarimetry ([α]₂₀ᴰ ≈ -30° to -40° in DMF) further corroborates configuration .

Advanced Research Questions

Q. How can researchers address low coupling efficiency of this compound in sterically hindered peptide sequences?

  • Methodological Answer : Optimize activation by using COMU/Oxyma Pure instead of HBTU/HOBt for reduced racemization. Implement double coupling (2 × 30 min) with 4-fold molar excess of the amino acid. For severe steric hindrance, employ microwave-assisted SPPS (50°C, 20 W, 5 min per coupling) to enhance kinetics. Post-synthesis, analyze truncated sequences via MALDI-TOF and reintroduce problematic residues using backbone amide linker (BAL) strategies .

Q. What analytical strategies differentiate between D- and L-isomers of Fmoc-Phe(2-F)-OH in complex mixtures?

  • Methodological Answer : Chiral stationary phase HPLC (e.g., Crownpak CR-I column, 0.1 M HClO₄ mobile phase) resolves enantiomers with baseline separation. Circular dichroism (CD) spectroscopy (190-250 nm) identifies Cotton effects unique to the D-configuration. For crystallized samples, X-ray diffraction provides unambiguous stereochemical assignment. Cross-validate results with Marfey’s reagent derivatization followed by LC-MS to quantify enantiomeric excess (ee) .

Q. How does the 2-fluoro substitution on phenylalanine impact peptide conformational stability?

  • Methodological Answer : Perform molecular dynamics simulations (AMBER/CHARMM force fields) to analyze fluorine’s electron-withdrawing effects on π-π stacking and hydrophobic interactions. Experimentally, compare thermal denaturation curves (CD spectroscopy, 200-260 nm) of fluorinated vs. non-fluorinated peptides. Fluorine’s inductive effect increases backbone rigidity, which can be quantified via NMR relaxation measurements (T₁ρ for amide protons) .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in reported solubility of this compound across studies?

  • Methodological Answer : Solubility variations often arise from differences in solvent purity or crystallization conditions. Systematically test solubility in DMF, DMSO, and THF (0.1-10 mM) using UV-Vis spectroscopy (λ=280 nm) under nitrogen to prevent oxidation. For low solubility, prepare stock solutions in DMF with 0.1% LiCl to disrupt hydrogen bonding. Document lot-specific impurities (HPLC-MS) and correlate with solubility profiles .

Q. Why do fluorinated phenylalanine analogs show conflicting bioactivity in peptide-receptor binding assays?

  • Methodological Answer : Fluorine’s position (ortho vs. para/meta) critically affects steric and electronic interactions. Use alanine-scanning mutagenesis paired with surface plasmon resonance (SPR) to map binding epitopes. Compare IC₅₀ values of D-Phe(2-F) vs. L-Phe(4-F) analogs in competitive ELISA. Fluorine’s ortho substitution may disrupt hydrogen bonding networks, requiring synchrotron-based crystallography to visualize binding pocket perturbations .

Experimental Design Considerations

Q. What controls are essential when incorporating this compound into protease stability studies?

  • Methodological Answer : Include non-fluorinated D-Phe and L-Phe(2-F) analogs as controls. Use tandem MS/MS to track cleavage patterns after incubating with trypsin/chymotrypsin (37°C, pH 7.4). Quantify degradation via RP-HPLC peak integration (214 nm). Fluorine’s electronegativity may slow proteolysis; validate with fluorogenic substrates (e.g., AMC-labeled peptides) and kinetic assays (kcat/KM analysis) .

Q. How to optimize SPPS protocols for this compound in automated peptide synthesizers?

  • Methodological Answer : Program synthesizers for extended deprotection (2 × 2 min with 20% piperidine) to ensure complete Fmoc removal. Use low-loading resins (0.2-0.4 mmol/g) to minimize steric crowding. For hydrophobic sequences, add CHA/DIEA (1:1 v/v) to coupling mixes to prevent aggregation. Validate stepwise efficiency via LC-MS monitoring of resin-cleaved intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.